An In-Depth Technical Guide to Methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
An In-Depth Technical Guide to Methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique characteristics of fluorinated chromene scaffolds combined with a carbamate moiety.
Introduction: The Significance of Fluorinated Chromene Carbamates
The fusion of a 6,8-difluoro-2H-chromene core with a methyl carbamate group at the 3-position results in a molecule of significant interest in medicinal chemistry. The chromene nucleus is a privileged scaffold found in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[1] The introduction of fluorine atoms onto the benzene ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The carbamate functional group is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to act as a bioisostere for amide bonds.[3] It can participate in hydrogen bonding and its substitution patterns allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] The combination of these two pharmacophores in methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate suggests a potential for novel biological activities, making it a compelling subject for further investigation.
Physicochemical Properties
While detailed experimental data for methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is not extensively published, its fundamental properties can be summarized from available commercial sources and predicted based on its structural analogues.
| Property | Value | Source |
| CAS Number | 1034001-35-8 | [4] |
| Molecular Formula | C₁₁H₁₁F₂NO₃ | [4] |
| Molecular Weight | 243.21 g/mol | [4] |
| Appearance | Predicted to be a solid | General observation for similar compounds |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Predicted to have low aqueous solubility but be soluble in organic solvents like DMSO, DMF, and methanol. | [5] |
Expert Insight: The presence of two fluorine atoms is expected to increase the lipophilicity of the molecule, likely resulting in low water solubility. Researchers should consider using organic co-solvents or formulation strategies to enhance solubility for in vitro and in vivo studies.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis is envisioned as a multi-step process commencing with a commercially available fluorinated phenol.
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Causality Behind Experimental Choices:
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Step 1: Synthesis of 6,8-Difluorochroman-4-one. This key intermediate can be synthesized from 2,4-difluorophenol and acrylonitrile via a tandem reaction involving a Michael addition followed by a Friedel-Crafts acylation/cyclization, typically catalyzed by a Lewis acid like aluminum chloride in the presence of HCl.
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Step 2: Formation of the Oxime. The ketone at the 4-position of the chromanone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine. This step sets the stage for the introduction of the amine functionality.
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Step 3: Reduction to the Amine. The oxime is then reduced to the primary amine, 6,8-difluoro-2H-chromen-3-amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a standard and effective method for this transformation.
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Step 4: Carbamate Formation. The final step involves the reaction of the synthesized amine with methyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine. This reaction proceeds via a nucleophilic acyl substitution at the carbonyl carbon of methyl chloroformate to yield the target carbamate.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology based on the proposed synthetic pathway.
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Characterization Techniques
To ensure the identity and purity of the synthesized methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate, a suite of analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the difluorinated ring, diastereotopic protons of the chromene ring, a signal for the N-H proton of the carbamate, and a singlet for the methyl group.[6]
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¹³C NMR: Characteristic signals for the carbonyl carbon of the carbamate, aromatic carbons (with C-F couplings), and carbons of the chromene ring would be anticipated.
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¹⁹F NMR: Two distinct signals would confirm the presence and chemical environment of the two fluorine atoms.[7]
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700-1730 cm⁻¹), and C-F stretches in the fingerprint region.[3][8]
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula. Fragmentation patterns could provide further structural information.[9]
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Melting Point Analysis: To determine the melting point and assess the crystalline nature of the solid product.
Potential Biological Activities and Applications
The structural features of methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate suggest several avenues for biological investigation.
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Anticancer Activity: Chromene derivatives have been widely investigated for their anticancer properties.[1][2] The carbamate moiety can also contribute to cytotoxic effects. Therefore, this compound could be screened against various cancer cell lines to evaluate its potential as an anticancer agent.
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Antimicrobial Activity: Both chromene and carbamate scaffolds have been associated with antimicrobial effects. The presence of fluorine atoms can sometimes enhance this activity. Screening against a panel of pathogenic bacteria and fungi would be a logical step.
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Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, particularly serine hydrolases.[10] Investigating the inhibitory potential of this compound against relevant enzymatic targets could uncover novel therapeutic applications.
Expert Insight: When designing biological assays, it is important to consider the compound's potential mechanism of action. For instance, if anticancer activity is observed, follow-up studies could explore its effects on cell cycle progression, apoptosis, or specific signaling pathways.
Conclusion
Methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is a molecule with a promising chemical architecture that warrants further investigation. This guide has provided a comprehensive overview of its basic properties, a plausible and detailed synthetic route, and highlighted its potential in various areas of drug discovery. The strategic combination of a fluorinated chromene core and a carbamate functional group makes it a valuable candidate for screening in diverse biological assays. The methodologies and insights presented here are intended to serve as a solid foundation for researchers embarking on the synthesis and exploration of this and related compounds.
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